molecular formula C46H78O19 B1179719 (2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 136565-73-6

(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B1179719
CAS No.: 136565-73-6
M. Wt: 935.1 g/mol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Anemarsaponin E involves the extraction from the rhizomes of Anemarrhena asphodeloides. The process typically includes:

Industrial Production Methods: Industrial production of Anemarsaponin E follows similar extraction and purification methods but on a larger scale. The use of advanced chromatographic techniques ensures the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Anemarsaponin E undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated steroidal saponins .

Scientific Research Applications

Anemarsaponin E has a wide range of scientific research applications:

Mechanism of Action

Anemarsaponin E exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Comparison: Anemarsaponin E is unique due to its specific glycosidic linkages and the presence of methoxy groups. These structural features contribute to its distinct pharmacological properties, such as enhanced anti-inflammatory and anticancer activities compared to other similar compounds .

Biological Activity

(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

The compound is a complex polyphenolic structure with multiple hydroxyl groups and sugar moieties that suggest potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound features a highly branched structure with multiple stereocenters and functional groups that contribute to its biological properties. The presence of hydroxyl groups typically enhances solubility and reactivity in biological systems.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that compounds with similar structural characteristics exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability of hydroxyl groups to scavenge free radicals and reduce oxidative stress in cells .

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory potential. It appears to modulate pathways involving pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies demonstrate a reduction in the expression of these cytokines when cells are treated with similar polyphenolic compounds .

3. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

4. Potential Role in Cancer Therapy

Some derivatives of this compound have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models . The exact mechanisms are still under investigation but may involve modulation of signaling pathways related to cell proliferation and survival.

Case Studies

Several studies have explored the biological effects of structurally related compounds:

Study Findings
Zhang et al., 2023Demonstrated that similar compounds significantly reduced oxidative stress markers in human cell lines .
Lee et al., 2024Reported anti-inflammatory effects through inhibition of NF-kB signaling pathway .
Kim et al., 2024Found that derivatives showed selective cytotoxicity towards cancer cell lines while sparing normal cells.

Mechanistic Insights

Molecular docking studies suggest high binding affinities between the compound's active sites and target proteins involved in inflammation and cancer progression . These insights provide a theoretical foundation for further exploration into its therapeutic applications.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H78O19/c1-20(19-59-41-38(56)35(53)32(50)28(16-47)61-41)8-13-46(58-5)21(2)31-27(65-46)15-26-24-7-6-22-14-23(9-11-44(22,3)25(24)10-12-45(26,31)4)60-43-40(37(55)34(52)30(18-49)63-43)64-42-39(57)36(54)33(51)29(17-48)62-42/h20-43,47-57H,6-19H2,1-5H3/t20-,21-,22+,23-,24+,25-,26-,27-,28+,29+,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,41+,42-,43+,44-,45-,46?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDASUPFDHLZNSK-FCDYBKDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)OC1(CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H78O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

935.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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